molecular formula C6H13NO2 B2418823 [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol CAS No. 24675-65-8

[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Cat. No.: B2418823
CAS No.: 24675-65-8
M. Wt: 131.175
InChI Key: GOPWQGFZLNLOLI-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the functionalization of preformed pyrrolidine rings. One common method is the reduction of pyrrolidine-2,2-dicarboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved efficiency and consistency in product quality . Additionally, catalytic hydrogenation processes using metal catalysts like palladium on carbon (Pd/C) can be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form pyrrolidine derivatives with varying degrees of saturation.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl groups, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic media

    Reduction: H2, Pd/C, LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides, basic conditions

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated pyrrolidine derivatives

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: In organic chemistry, [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol serves as a valuable intermediate for the synthesis of complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block for the development of pharmaceuticals, agrochemicals, and fine chemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its structural similarity to natural amino acids and peptides allows it to interact with biological targets, making it a promising candidate for drug discovery and development .

Medicine: In medicinal chemistry, this compound is used as a precursor for the synthesis of bioactive molecules with therapeutic potential. It has been explored for its role in the development of anti-inflammatory, analgesic, and anticancer agents .

Industry: Industrially, the compound is utilized in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for applications in materials science and engineering .

Properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-6(5-9)2-1-3-7-6/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWQGFZLNLOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24675-65-8
Record name [2-(hydroxymethyl)pyrrolidin-2-yl]methanol
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